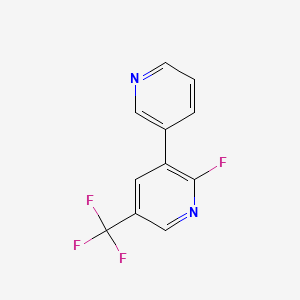

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZIZDGBEKEMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination via Liquid Phase Halogen Exchange

The most prominent method, as detailed in a 2016 patent, involves reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) under controlled conditions. This process is notable for its simplicity, high purity output, and suitability for large-scale production.

| Parameter | Range | Preferred | Notes |

|---|---|---|---|

| Temperature | 170–200°C | 180–190°C | Reaction temperature critically influences fluorination efficiency; below 150°C, incomplete fluorination; above 200°C, side reactions occur. |

| Pressure | ≥200 psig (≈1480 kPa) | 240–260 psig (≈1755–1950 kPa) | Higher pressure accelerates reaction; optimal range balances equipment cost and reaction efficiency. |

| Reaction Time | 1–50 hours | 10–15 hours | Longer times improve conversion; shorter times are feasible with higher HF flow rates. |

| HF molar ratio | ≥3:1 (HF: starting material) | Excess (up to 5:1) | Excess HF increases conversion but complicates recovery. |

- HF is introduced as a liquid or gas, with agitation ensuring homogeneity.

- The process is conducted in the absence of catalysts, simplifying downstream purification.

- Post-reaction, the mixture is washed, dried, and distilled under reduced pressure to isolate high-purity product.

Starting Material Synthesis

The precursor, 2,3-dichloro-5-(trichloromethyl)pyridine, is synthesized via chlorination of pyridine derivatives, followed by chloromethylation. The chlorinated intermediates are then subjected to fluorination.

Alternative Fluorination Reagents and Conditions

While anhydrous HF is preferred for its reactivity and efficiency, other fluorinating agents such as potassium fluoride (KF), sodium fluoride (NaF), or antimony pentafluoride (SbF₅) have been explored, though with less industrial viability due to lower reactivity or harsher conditions.

Process Variations and Optimization

- Temperature Adjustment: Increasing temperature within the 170–200°C range enhances reaction rate but risks side reactions.

- Pressure Control: Maintaining pressures between 240–260 psig optimizes fluorination efficiency.

- Molar Ratios: Using HF in excess (up to 5 mols per mol of precursor) improves yield but requires careful handling and recovery systems.

Post-Reaction Purification

The crude product undergoes washing with neutral solutions, drying with anhydrous sodium sulfate, and vacuum distillation to achieve high purity (>99.95% GC analysis). The distilled product is collected at a boiling point of 50–55°C under 11 mmHg pressure.

Research Findings and Data Summary

| Study/Patent | Methodology | Yield | Purity | Remarks |

|---|---|---|---|---|

| CN107954924A (2016 patent) | Direct fluorination of bis-chloro-trichloromethylpyridine | 97.56% | >99.95% | Industrially scalable, high purity, reaction at 180°C, HF excess used |

| CA1199331A | Halogen exchange from dichloropyridine | Not specified | Not specified | Focused on chlorofluoro exchange, less detailed on conditions |

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogen substituents, -CF₃ positioning, or additional functional groups. Below is a comparative analysis:

Notes:

Physical and Chemical Properties

- Melting Points : Chlorinated analogs (e.g., 2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine) exhibit higher melting points (~269–292°C) compared to fluorinated derivatives due to stronger intermolecular forces .

- Reactivity : Chlorine substituents enhance reactivity in nucleophilic substitution reactions, whereas fluorine increases stability and electronegativity .

- Spectroscopic Data :

Biological Activity

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound incorporates fluorine and trifluoromethyl groups, which are known to enhance the pharmacological properties of various drugs. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Starting Materials : Utilizing commercially available compounds such as 2-fluoropyridine and 3-bromopyridine.

- Coupling Reaction : Employing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to combine the components effectively.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with neurotransmitter receptors and potential therapeutic applications.

Research indicates that compounds containing trifluoromethyl groups can significantly enhance binding affinity and potency at various receptors. For instance, studies on related pyridine derivatives have shown that they act as positive allosteric modulators at α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating .

Case Studies and Findings

- Positive Allosteric Modulation : A study demonstrated that certain derivatives of pyridine exhibited potent modulation of α7 nAChRs, enhancing responses to acetylcholine and nicotine. The maximum modulation was observed at concentrations typically around 10 µM, with effective concentrations (EC50) varying based on structural modifications .

- Inhibitory Activities : Another investigation into related compounds revealed their potential as inhibitors in various biochemical pathways, with IC50 values indicating significant potency in disrupting pathological processes such as fibrosis .

Data Table: Biological Activity Summary

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.